4-Propenyl-phenylamine
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Overview
Description
4-(1-Propenyl)aniline is an organic compound that features an aniline group substituted with a propenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Propenyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with propenyl halides under basic conditions.
Industrial Production Methods
Industrial production of 4-(1-Propenyl)aniline typically involves large-scale catalytic processes. The Suzuki-Miyaura coupling is favored due to its efficiency and the availability of reagents. This method involves the use of palladium catalysts and boronic acid derivatives, which are both readily available and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-(1-Propenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1-Propenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(1-Propenyl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The propenyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the propenyl group.
4-Methylaniline: An aniline derivative with a methyl group at the para position.
4-Ethylaniline: An aniline derivative with an ethyl group at the para position.
Uniqueness
4-(1-Propenyl)aniline is unique due to the presence of the propenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications that other aniline derivatives may not be able to fulfill .
Properties
Molecular Formula |
C9H11N |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-prop-1-enylaniline |
InChI |
InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,10H2,1H3 |
InChI Key |
BZROHZDMSYXKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=C(C=C1)N |
Origin of Product |
United States |
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